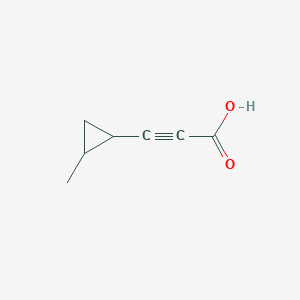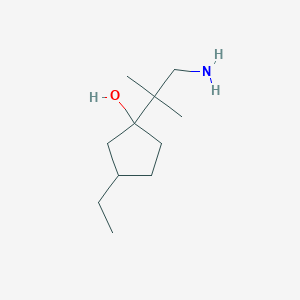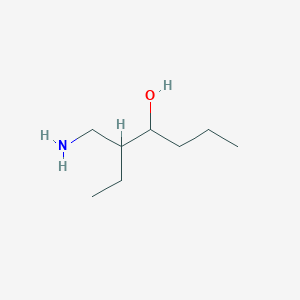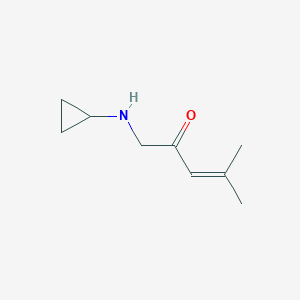![molecular formula C14H24Cl2N2O B13158670 2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride](/img/structure/B13158670.png)
2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride is an organic compound that features a piperidine ring, a phenylethanol moiety, and an aminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride typically involves the reaction of 4-(aminomethyl)piperidine with 1-phenylethanol under specific conditions. One common method involves the use of hydrogenation reactions, where the piperidine derivative is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent reactions under controlled conditions. The use of continuous flow reactors and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, are crucial for efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of piperidine derivatives and their potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 2-[4-(Aminomethyl)piperidin-1-yl]ethanol
- 2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride
- (1-[(3-aminophenyl)methyl]piperidin-4-yl)methanol
Uniqueness
2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol dihydrochloride is unique due to its specific structural features, such as the presence of both a piperidine ring and a phenylethanol moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activity .
Propriétés
Formule moléculaire |
C14H24Cl2N2O |
|---|---|
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethanol;dihydrochloride |
InChI |
InChI=1S/C14H22N2O.2ClH/c15-10-12-6-8-16(9-7-12)11-14(17)13-4-2-1-3-5-13;;/h1-5,12,14,17H,6-11,15H2;2*1H |
Clé InChI |
SDXARLOHULOLQW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CN)CC(C2=CC=CC=C2)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13158595.png)



![Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate](/img/structure/B13158610.png)


![2-[(Benzenecarbothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B13158626.png)


![3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol](/img/structure/B13158655.png)


